Stibosamine
Description
Structure
2D Structure
Properties
CAS No. |
5959-10-4 |
|---|---|
Molecular Formula |
C10H20N2O3Sb- |
Molecular Weight |
337.03 g/mol |
IUPAC Name |
(4-aminophenyl)stibonic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2 |
InChI Key |
XDBMXNFFFFCBHW-UHFFFAOYSA-L |
SMILES |
CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
Canonical SMILES |
CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
Appearance |
Solid powder |
Other CAS No. |
5959-10-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Stibosamine; Stibosaminum; Bayer 693. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors of Stibosamine
Established Synthetic Pathways for Stibosamine and Related Analogs
The synthesis of organoantimony compounds, particularly those incorporating amine functionalities like this compound, often involves multi-step processes rooted in fundamental organic and inorganic reactions. A plausible general approach to the synthesis of this compound and its analogs would likely begin with a suitable antimony precursor, such as antimony(III) or antimony(V) halides.
A common strategy in organoantimony chemistry is the reaction of an antimony halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. This allows for the formation of a carbon-antimony bond. For a compound like this compound, a precursor containing the desired organic backbone with a reactive site for antimony incorporation would be necessary.
Another established method involves the reaction of stibines (R3Sb) with various reagents. For instance, the synthesis of antimony(V) compounds can be achieved through the oxidative addition of halogens to a stibine, followed by substitution reactions to introduce other functional groups. Given the presence of amine and oxygen functionalities in this compound, the synthetic pathway would need to carefully manage the reactivity of these groups, possibly through the use of protecting groups.
The synthesis of related antimonial drugs, such as stibogluconate (B12781985) and meglumine (B1676163) antimoniate, provides some insight. These are typically prepared from a pentavalent antimony precursor like hydrolyzed antimony pentachloride (SbCl5) or potassium hexahydroxoantimonate(V) (K[Sb(OH)6]). The reaction of these precursors with polyols, such as gluconic acid or N-methyl-D-glucamine, leads to the formation of the final products. While this compound's structure is different, the principle of reacting a pentavalent antimony source with a functionalized organic molecule is a relevant concept.
Advanced Strategies for this compound Chemical Synthesis
Modern synthetic chemistry offers a range of advanced strategies that could be applied to the synthesis of complex molecules like this compound. These methods often provide greater control over stereochemistry, improve yields, and allow for the construction of intricate molecular architectures.
One such advanced strategy is the use of catalysis. Transition metal-catalyzed cross-coupling reactions, for example, could be employed to form the carbon-antimony bond with high precision. While less common than for other metals, methods for the catalytic functionalization of antimony compounds are an area of ongoing research.
The synthesis of complex amine-containing molecules often benefits from modern techniques for C-N bond formation. Methods like the Buchwald-Hartwig amination or the Mitsunobu reaction, while not directly forming a C-Sb bond, are powerful tools for introducing the amine functionality into a precursor molecule before its reaction with an antimony reagent.
Furthermore, the synthesis of structurally unique antimony(III) amide complexes has been reported through salt-metathesis reactions. For instance, the reaction of antimony trichloride (B1173362) (SbCl3) with a lithium amide can yield complex heterobimetallic structures. A transamination reaction between an antimony amide, like Sb(NMe2)3, and a desired amine is another advanced route to form antimony-nitrogen bonds. These strategies highlight the diverse reactivity of antimony and its potential for forming complex structures like this compound.
Precursor Characterization and Reaction Mechanisms in this compound Derivatization
The successful synthesis of this compound would rely heavily on the careful characterization of its chemical precursors. Key precursors would likely include an antimony-containing starting material and an organic molecule containing the necessary carbon skeleton and amine functionality.
The antimony precursor, for example, antimony trichloride or pentachloride, would be characterized using techniques such as elemental analysis and various spectroscopic methods to confirm its purity and identity. The organic precursor would require detailed characterization by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy to identify functional groups, and mass spectrometry to confirm its molecular weight.
The reaction mechanisms involved in the formation of this compound would depend on the specific synthetic route chosen. If the synthesis involves the reaction of an organometallic reagent with an antimony halide, the mechanism would likely proceed through a nucleophilic substitution at the antimony center.
Structural Elucidation and Conformational Analysis of Stibosamine
Advanced Spectroscopic Techniques for Stibosamine Structural Characterization
Spectroscopic methods provide experimental insights into the atomic connectivity, functional groups, and spatial arrangement of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure by analyzing chemical shifts, coupling constants, and correlations between different nuclei. ucsb.edu For this compound, ¹H NMR would provide information on the number and types of hydrogen atoms, their electronic environment, and their connectivity to neighboring protons. Carbon-13 (¹³C) NMR would reveal the carbon skeleton, indicating different carbon environments within the molecule. crystallography.net
While specific NMR data for this compound is not widely published in readily accessible literature, a typical NMR spectroscopic analysis would aim to generate data similar to the illustrative table below, which would then be interpreted to deduce the complete structure.
Table 1: Illustrative NMR Spectroscopic Data for this compound (Hypothetical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Hypothetical) |
| ¹H | 1.0 - 1.5 | Triplet | 7.0 | 6H | -CH₂CH₃ |
| ¹H | 2.5 - 2.8 | Quartet | 7.0 | 4H | -CH₂CH₃ |
| ¹H | 3.5 - 4.0 | Multiplet | - | 2H | -CH₂-O- |
| ¹H | 6.5 - 7.5 | Multiplet | - | 4H | Aromatic H |
| ¹³C | 10 - 15 | - | - | - | -CH₃ |
| ¹³C | 45 - 50 | - | - | - | -CH₂-N |
| ¹³C | 110 - 140 | - | - | - | Aromatic C |
| ¹³C | 160 - 170 | - | - | - | -C=O |
Mass Spectrometry (MS) Approaches for this compound Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique used to identify chemical compounds and analyze molecular structure by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. massbank.eu For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, thereby confirming its elemental composition (C₁₀H₁₉N₂O₃Sb). nih.gov The molecular ion peak (M⁺ or [M+H]⁺ for protonated molecules) would represent the intact this compound molecule. massbank.euyoutube.com
Tandem mass spectrometry (MS/MS or MSⁿ) would provide crucial structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. d-nb.info The fragmentation patterns are characteristic "fingerprints" of a molecule, and their interpretation can reveal the presence of specific substructures and the connectivity of atoms. massbank.euverachem.com By comparing experimental fragmentation patterns with theoretical predictions or database entries, the molecular structure of this compound could be confirmed. massbank.eud-nb.info
Table 2: Illustrative Mass Spectrometry Data for this compound (Hypothetical)
| m/z Value | Relative Intensity (%) | Proposed Fragment Formula | Proposed Neutral Loss | Structural Implication (Hypothetical) |
| 337.03 | 100 | [C₁₀H₁₉N₂O₃Sb]⁺ | - | Molecular Ion |
| 264.95 | 45 | [C₆H₈NO₃Sb]⁺ | C₄H₁₁N | Loss of diethylamine (B46881) |
| 191.08 | 20 | [C₆H₆Sb]⁺ | C₄H₁₃N₂O₃ | Antimony-containing aromatic core |
| 73.14 | 70 | [C₄H₁₀N]⁺ | C₆H₉O₃Sb | Diethylamine fragment |
X-ray Crystallography Applications for this compound Three-Dimensional Structure
X-ray crystallography is considered the most definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. reddit.comresearchgate.netnih.govnih.gov If this compound can be grown into a high-quality single crystal, X-ray diffraction data can be collected. massbank.euresearchgate.netnih.gov The diffraction pattern, which arises from the scattering of X-rays by the regularly arranged atoms in the crystal lattice, can then be processed to produce an electron density map. reddit.comresearchgate.net
From this electron density map, the precise positions of all atoms, including the antimony atom, as well as bond lengths, bond angles, and torsional angles, can be determined with high accuracy. reddit.comresearchgate.netnih.gov This provides an unambiguous determination of the absolute configuration and conformation of this compound in the solid state. researchgate.netnih.gov The unit cell dimensions and space group, which describe the crystal's repeating unit and its symmetry, would also be determined. reddit.comresearchgate.netnih.gov
Table 3: Illustrative X-ray Crystallography Data for this compound (Hypothetical)
| Parameter | Value (Hypothetical) | Description |
| Crystal System | Monoclinic | One of the seven crystal systems |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal |
| Unit Cell Dimensions | a = 10.2 Å | Length of the unit cell along the a-axis |
| b = 15.8 Å | Length of the unit cell along the b-axis | |
| c = 7.5 Å | Length of the unit cell along the c-axis | |
| β = 98.5° | Angle between a and c axes | |
| Volume | 1200 ų | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R-factor | 0.045 | A measure of the agreement between observed and calculated diffraction data |
Computational Methods in this compound Structural Elucidation
Computational chemistry plays a vital role in complementing experimental techniques by providing theoretical insights into molecular structures, energetics, and reactivity.
In Silico Modeling for this compound Conformational Studies
In silico modeling, particularly using molecular mechanics (MM) and density functional theory (DFT), is extensively used for conformational analysis. qcware.comucsb.edureddit.commdpi.comnih.gov For a flexible molecule like this compound, which may possess multiple rotatable bonds, conformational studies aim to identify all energetically accessible conformations and their relative stabilities. qcware.comucsb.edud-nb.info
Methods such as systematic conformational searches, Monte Carlo simulations, or molecular dynamics (MD) simulations can explore the potential energy surface of this compound. ucsb.edureddit.comnih.govresearchgate.net These studies would identify the global minimum energy conformer and other local minima, providing insights into the molecule's flexibility and preferred spatial arrangements. qcware.comucsb.edud-nb.info The output would include optimized molecular geometries and their corresponding energies. qcware.commdpi.com
Table 4: Illustrative In Silico Conformational Data for this compound (Hypothetical)
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) (Hypothetical) |
| Conf_1 | 0.00 | 65.2 | C1-C2-N-Sb: 175, C-N-C-C: 60 |
| Conf_2 | 0.85 | 22.1 | C1-C2-N-Sb: -25, C-N-C-C: 180 |
| Conf_3 | 1.50 | 8.7 | C1-C2-N-Sb: 80, C-N-C-C: -70 |
| Conf_4 | 2.10 | 4.0 | C1-C2-N-Sb: -170, C-N-C-C: 30 |
Prediction of this compound Fragmentation Pathways via Computational Chemistry
Computational chemistry methods are increasingly used to predict mass spectrometry fragmentation pathways, aiding in the interpretation of experimental MS data and the identification of unknown compounds. epfl.chverachem.com For this compound, in silico fragmentation algorithms would simulate the bond cleavages and rearrangements that occur during mass spectrometry. epfl.chverachem.com
These algorithms often combine rule-based approaches with quantum chemical calculations to estimate the stability of fragment ions and the energy barriers for fragmentation reactions. verachem.com By predicting the m/z values and relative abundances of fragment ions, computational models can help to confirm proposed structures and elucidate complex fragmentation mechanisms specific to organoantimony compounds. verachem.com This predictive capability is particularly valuable when experimental data is ambiguous or when analyzing novel compounds. verachem.com
Table 5: Illustrative Predicted Fragmentation Pathways for this compound (Hypothetical)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Mass) | Proposed Cleavage/Rearrangement (Hypothetical) |
| 337.03 | 264.95 | 72.08 (C₄H₁₁N) | Loss of diethylamine moiety |
| 337.03 | 191.08 | 145.95 (C₄H₁₃N₂O₃) | Cleavage of Sb-C bond, loss of side chain |
| 264.95 | 148.01 | 116.94 (C₂H₆NO) | Further fragmentation of antimony-containing core |
| 191.08 | 121.00 | 70.08 (C₃H₄N) | Fragmentation of aromatic ring |
Molecular and Cellular Mechanisms of Stibosamine Action in Research Models
Elucidation of Stibosamine's Molecular Targets in In Vitro Systems
Specific molecular targets of this compound in in vitro systems are not detailed in the provided search results. While antimony compounds, as a class, are known to be toxic elements that can lead to cell hypoxia, the precise molecular targets of this compound itself within in vitro systems have not been identified in the available information. researchgate.net
This compound Interaction with Cellular Pathways and Biomolecules
Information regarding this compound's specific interactions with cellular pathways and biomolecules is not available in the provided search results.
Detailed research findings on the enzymatic modulation specifically by this compound or its analogs are not present in the provided search results.
Specific data on protein-Stibosamine binding and its functional consequences are not available in the provided search results. General principles of protein binding suggest that the free concentration of a drug tends to be more closely related to its activity and interaction with the body, and that binding to proteins like albumin can affect drug distribution and function. nih.govmdpi.com However, these general principles are not applied to this compound in the provided information.
Intracellular Disposition and Biotransformation of this compound in Model Organisms
The intracellular disposition and biotransformation of this compound in model organisms are not detailed in the provided search results.
Phenotypic Responses to this compound in Cellular Models
Specific phenotypic responses to this compound in cellular models are not described in the provided search results. While general concepts of phenotypic responses in cellular models involve linking single-cell characteristics to cell population behavior and understanding how cells respond to drug perturbations, these concepts are not applied to this compound in the available information. nih.govnih.gov
Preclinical Research Models and Methodologies for Stibosamine Investigation
In Vivo Rodent Models in Stibosamine Efficacy and Target Engagement Research
In vivo rodent models play a pivotal role in the preclinical evaluation of drug candidates, including antileishmanial agents like this compound. These models are utilized to assess the compound's ability to reduce parasite burden (efficacy) and to understand how it interacts with its biological targets within the host organism (target engagement). The selection of appropriate animal models is crucial to ensure the translatability of research findings.
Rodents, particularly mice and rats, are extensively used in drug discovery due to their physiological similarities to humans, ease of handling, and the availability of various genetically modified strains. taconic.com For leishmaniasis research, mouse models are predominantly employed, with specific strains like BALB/c mice being frequently utilized to establish experimental infections with Leishmania species. nih.gov These models allow for the study of disease progression and the evaluation of therapeutic interventions in a controlled environment.
Target engagement research in rodent models aims to confirm that a therapeutic agent reaches and interacts with its intended biological target in vivo. This can involve measuring changes in biomarkers downstream of the target or direct quantification of the compound at the target site. Although specific data on this compound's target engagement in rodent models were not found, such studies are integral to understanding the pharmacological action of any drug candidate.
Development of Rodent Models for this compound Preclinical Evaluation
The development of rodent models for the preclinical evaluation of antileishmanial compounds like this compound involves careful consideration of the host species, parasite strain, and infection route to best simulate the human disease. Mice are the most common rodent species used, accounting for a significant majority of studies (85.8%), followed by rats (10.8%). semanticscholar.org Among mice, the BALB/c strain is particularly prevalent in leishmaniasis research, often infected with Leishmania amazonensis or Leishmania major for cutaneous leishmaniasis models, and Leishmania donovani for visceral leishmaniasis models. nih.govnih.gov
The process typically involves:
Selection of Rodent Species and Strain : The choice depends on the specific form of leishmaniasis being modeled and the immune response characteristics desired. For instance, BALB/c mice are known for their susceptibility to Leishmania infection. nih.gov
Parasite Inoculation : Animals are infected with a defined number of Leishmania parasites, usually in their promastigote stage, via routes that mimic natural infection or disease manifestation (e.g., intradermal for cutaneous, intravenous for visceral leishmaniasis). nih.gov
Disease Establishment : A period is allowed for the infection to establish and for lesions or parasite burdens to develop in target tissues before therapeutic intervention begins. This ensures a measurable disease state for efficacy assessment.
Monitoring Disease Progression : Techniques such as measuring lesion size, quantifying parasite load in specific organs (e.g., spleen, liver, skin) using methods like limiting dilution assay or qPCR, and in vivo imaging systems (IVIS) for bioluminescent parasites, are employed to monitor the infection. frontiersin.org
These models provide a platform to evaluate the anti-parasitic activity of compounds and to understand the host-parasite interactions under the influence of the therapeutic agent.
Systemic and Tissue Distribution Research of this compound in Rodent Models
Systemic and tissue distribution research, often part of pharmacokinetic (PK) studies, is crucial for understanding how a chemical compound like this compound is absorbed, distributed throughout the body, metabolized, and excreted. These studies inform on the compound's bioavailability and its concentration in various organs and tissues over time, which is vital for assessing its potential efficacy at the site of infection.
General methodologies for conducting systemic and tissue distribution research in rodent models involve:
Compound Administration : The compound is administered to rodents (e.g., rats, mice) via relevant routes (e.g., oral, intravenous, intraperitoneal).
Sample Collection : At predetermined time points post-administration, blood, plasma, and various tissue samples (e.g., liver, kidney, spleen, lung, heart, brain, adipose tissue, and target organs of infection) are collected. mdpi.com
Analytical Techniques : Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) or inductively coupled plasma-mass spectrometry (ICP-MS) for antimony-containing compounds, are used to quantify the compound's concentration in the collected samples.
While specific detailed data for this compound's systemic and tissue distribution in rodent models were not identified in the conducted searches, such studies are routinely performed for antileishmanial compounds. For instance, studies on other compounds in rats and mice have shown varying distribution patterns, with some compounds predominantly accumulating in organs like the liver and kidney, and others showing wide distribution across multiple tissues. mdpi.com
A hypothetical data table illustrating the type of information typically presented in tissue distribution studies is provided below:
Table 1: Hypothetical Tissue Distribution of this compound in Rodent Models (Concentration in µg/g or µg/mL)
| Tissue/Matrix | Time Point 1 (e.g., 0.5 h) | Time Point 2 (e.g., 2 h) | Time Point 3 (e.g., 6 h) | Time Point 4 (e.g., 24 h) |
| Plasma | X.X | Y.Y | Z.Z | A.A |
| Liver | B.B | C.C | D.D | E.E |
| Spleen | F.F | G.G | H.H | I.I |
| Kidney | J.J | K.K | L.L | M.M |
| Skin Lesion | N.N | O.O | P.P | Q.Q |
| Brain | R.R | S.S | T.T | U.U |
Note: The values (X.X, Y.Y, etc.) are illustrative and represent typical concentration measurements that would be obtained in a real study. Actual data for this compound in rodent tissue distribution studies were not found in the conducted searches.
Such data would reveal the organs where this compound accumulates, its elimination half-life from various tissues, and whether it reaches sufficient concentrations at the sites of Leishmania infection to exert its therapeutic effects. This information is critical for understanding the pharmacological basis of this compound's activity and for guiding further drug development.
Pharmacokinetic Research of Stibosamine in Non Human Biological Systems
Absorption and Distribution Studies of Stibosamine in Preclinical Species
Absorption studies in preclinical species aim to determine the rate and extent to which an active substance becomes systemically available following administration europa.eu. This process involves the entry of the substance into the bloodstream, typically via routes such as the gastrointestinal tract, skin, or lungs omicsonline.org. For orally administered products, pharmacokinetic studies in target species should be performed under standardized feeding conditions, as food presence can substantially affect absorption europa.eu.
Distribution studies investigate how the absorbed substance disperses throughout the body and its accumulation in various tissues omicsonline.org. The extent of distribution is often reflected in parameters like volumes of distribution europa.eu. These studies can involve techniques such as quantitative whole-body autoradiography (QWBA) to visualize tissue distribution labcorp.com. Understanding distribution is crucial as accumulation in specific tissues can lead to localized effects omicsonline.org.
Specific research findings and data tables detailing the absorption and distribution of this compound in preclinical species were not found in the accessible literature.
Metabolism and Excretion Pathways of this compound in Animal Models
Metabolism, primarily occurring in the liver, involves the biotransformation of a substance, which can either detoxify it or produce reactive metabolites omicsonline.orgnih.gov. Drug-metabolizing enzymes, such as cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), play significant roles in transforming drugs into more polar metabolites for easier excretion diva-portal.org. Animal metabolism studies, often referred to as toxicokinetics, establish the ADME of a compound and are vital for assessing human hazard and risk labcorp.com.
Excretion pathways determine how a substance and its metabolites are eliminated from the body, typically via urine or feces, influencing its clearance and persistence omicsonline.orgbioivt.com. Mass balance studies in nonclinical in vivo settings provide data on the route of elimination and concentrations of total drug-related material in urine, feces, and expired air bioivt.com. Biliary excretion can also be investigated, particularly if a significant portion of the substance is detected in feces bioivt.com.
Specific research findings and data tables detailing the metabolism and excretion pathways of this compound in animal models were not found in the accessible literature.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound in Non-Human Systems
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic mathematical technique that integrates drug-specific properties (physicochemical and biopharmaceutical) with system-based physiological parameters to predict the ADME and pharmacokinetic behavior of a drug in preclinical species iapchem.org. PBPK models include biologically realistic descriptions of tissues and processes involved in ADME scitovation.com. They are powerful tools for understanding drug pharmacokinetic properties in humans based on nonclinical and in vitro data, even before human studies mdpi.com.
Initially, PBPK simulations can be performed in animals using animal PBPK models, animal in vitro data, and compound-specific physicochemical data researchgate.net. These models can simulate drug transport across various barriers and predict concentrations in different tissues scitovation.com. PBPK modeling can provide estimations of local concentrations at the site of action, which is useful for assessing drug efficacy and safety or chemical toxicity scitovation.com.
Specific research findings and data tables detailing Physiologically-Based Pharmacokinetic (PBPK) modeling for this compound in non-human systems were not found in the accessible literature.
Interspecies Pharmacokinetic Scaling Research for this compound
Interspecies pharmacokinetic scaling involves using pharmacokinetic data from animal species to predict how a drug will behave in other species, including humans ffhdj.comresearchgate.net. Allometric scaling is a common approach that describes the relationship of PK parameters to body weight across different species mdpi.comnih.gov. This method is useful for predicting pharmacokinetic properties when data for a target species are unavailable ffhdj.com.
Various modifications and corrective factors can be applied to allometric equations to approximate pharmacokinetic parameters such as clearance or blood flow ffhdj.com. While interspecies allometric scaling has limitations and requires refinements, it remains a potential tool for estimating pharmacokinetic parameters in species for which data are not available or for interpreting preclinical efficacy and safety trials researchgate.net. It can also offer insights into species-dependent drug disposition mechanisms researchgate.net.
Specific research findings and data tables detailing interspecies pharmacokinetic scaling research for this compound were not found in the accessible literature.
Mechanisms of Resistance to Stibosamine in Preclinical Settings
In Vitro Evolution of Stibosamine Resistance in Cellular and Pathogen Models
The development of resistance to this compound and other pentavalent antimonials has been successfully replicated in laboratory settings using pathogen models, primarily Leishmania species. These in vitro studies typically involve the continuous or intermittent exposure of the parasites to gradually increasing concentrations of the drug over numerous passages. nih.gov This process mimics the selective pressure that can lead to the emergence of drug-resistant strains during clinical therapy.
Researchers have found that resistance to pentavalent antimony (SbV) can be induced in Leishmania promastigotes, with resistance levels increasing by 33- to 212-fold. nih.gov The stability of this acquired resistance can vary; stable resistance often requires more than three exposures to the drug and tends to solidify as the duration of drug pressure increases. In contrast, resistance developed after only a few treatments is often low and unstable. nih.gov These findings suggest that inadequate or incomplete treatment regimens could be a significant risk factor for the development of stable drug resistance in pathogens. nih.gov
The evolution of this compound resistance is underpinned by significant changes at the genetic and epigenetic levels of the pathogen. Genomic plasticity allows the parasite to adapt and survive under drug pressure. frontiersin.org
Genetic Alterations: Studies on experimentally induced antimony-resistant Leishmania donovani have revealed substantial genomic reorganizations. nih.gov These include changes in the copy number of entire chromosomes, a phenomenon known as aneuploidy. For instance, resistant lines have shown extra copies of chromosomes 1 and 29, and a decrease in the copy number of chromosome 23 compared to their drug-sensitive counterparts. nih.gov Furthermore, specific regions within chromosomes can be amplified or deleted, leading to changes in the dosage of particular genes that may drive the resistance phenotype. nih.gov
Epigenetic Alterations: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are also crucial in the development of drug resistance. nih.gov These heritable changes can influence chromatin remodeling and the silencing of specific genes. researchgate.net In Leishmania, epigenetic factors are believed to play a role in the parasite's ability to adapt to environmental pressures, including the presence of drugs. nih.gov The parasite can also manipulate the host cell's epigenome, potentially silencing genes involved in the immune response. plos.orgfrontiersin.org While the specific epigenetic marks directly linked to this compound resistance are still an area of active investigation, they are considered potential targets for novel therapeutic strategies aimed at reversing resistance. nih.gov
In conjunction with genetic changes, resistant pathogens exhibit a range of biochemical adaptations that prevent the drug from reaching its target or neutralize its effects.
One of the primary mechanisms of antimony resistance is the reduced accumulation of the drug inside the parasite cell. frontiersin.org This is often achieved through the downregulation of specific transporter proteins responsible for drug uptake. Aquaglyceroporin 1 (AQP1) has been identified as a key transporter for the trivalent form of antimony (SbIII), which is the active form of the drug. frontiersin.org A decreased expression of the AQP1 protein on the parasite's surface leads to lower drug influx and, consequently, resistance. frontiersin.org
Another critical adaptation involves the upregulation of drug efflux pumps. These are membrane proteins that actively expel toxic compounds, including drugs, from the cell. nih.govucl.ac.be While the specific efflux pumps for this compound in Leishmania are being characterized, the overexpression of multidrug resistance (MDR) transporters is a well-established mechanism of resistance in many organisms. nih.govnih.gov These pumps can contribute to a multidrug-resistant phenotype by expelling a wide range of structurally different compounds. nih.gov
Finally, resistant parasites often show increased levels of intracellular thiols, such as trypanothione (B104310) and glutathione (B108866). frontiersin.org These molecules play a protective role by quenching reactive oxygen species and can also be involved in the detoxification and sequestration of heavy metals like antimony. frontiersin.org
Table 1: Summary of Genetic Alterations in Antimony-Resistant Leishmania Lines
| Genetic Alteration | Description | Associated Pathogen Model |
| Aneuploidy | Change in the number of chromosomes. | Leishmania donovani nih.gov |
| Gene Amplification | Increase in the copy number of a specific gene or DNA region. | Leishmania donovani nih.gov |
| Gene Deletion | Loss of a specific gene or DNA region. | Leishmania donovani nih.gov |
Molecular Basis of this compound Resistance in Non-Human Pathogen Models
The molecular basis of resistance to this compound in non-human pathogen models, particularly Leishmania, is multifactorial, arising from a combination of the genetic and biochemical adaptations described previously. The parasite employs a diverse set of strategies to evade the cytotoxic effects of the drug.
Key molecular mechanisms identified include:
Mutations or altered expression of transporter genes: As mentioned, the downregulation of the AQP1 gene is a frequent cause of resistance, leading to decreased uptake of the active form of the drug. frontiersin.org
Gene amplification: The amplification of genes encoding drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can lead to increased drug extrusion from the parasite.
Metabolic changes: Alterations in the parasite's thiol metabolism, leading to higher concentrations of trypanothione, contribute to drug detoxification and resistance. frontiersin.org
Chromosomal modifications: Changes in chromosome ploidy can affect the dosage of multiple genes simultaneously, providing a rapid mechanism for adaptation to drug pressure. nih.gov
These molecular changes highlight the remarkable genomic plasticity of pathogens like Leishmania, which allows for rapid evolution and adaptation in response to therapeutic interventions.
Table 2: Key Biochemical Adaptations in this compound Resistance
| Biochemical Mechanism | Functional Consequence | Key Molecules Involved |
| Reduced Drug Uptake | Decreased intracellular concentration of the active drug. | Aquaglyceroporin 1 (AQP1) frontiersin.org |
| Increased Drug Efflux | Active removal of the drug from the parasite cell. | ABC Transporters / Efflux Pumps nih.govucl.ac.be |
| Enhanced Drug Detoxification | Neutralization and sequestration of the drug. | Trypanothione, Glutathione frontiersin.org |
Research Strategies to Overcome this compound Resistance through Molecular Intervention
Overcoming this compound resistance requires innovative therapeutic strategies that can either circumvent or reverse the underlying resistance mechanisms. Research is currently focused on several promising avenues.
Combination Therapy: Using this compound in combination with other drugs that have different mechanisms of action is a key strategy. mdpi.com This approach can create synergistic effects and reduce the likelihood of resistance developing to either drug. mdpi.com
Targeting Resistance Mechanisms: Another approach involves the development of "resistance breakers" or chemosensitizers. These are compounds designed to inhibit specific resistance mechanisms, such as efflux pumps or the enzymes involved in thiol metabolism. By co-administering these agents with this compound, it may be possible to restore the drug's efficacy in resistant strains.
Development of Novel Therapeutics: The discovery of new antileishmanial drugs with novel mechanisms of action is crucial for treating infections caused by this compound-resistant parasites. mdpi.com This includes identifying and validating new drug targets within the parasite. mdpi.com
Drug Delivery Systems: Advanced drug delivery systems, such as nano-formulations, can improve the therapeutic index of existing drugs. nih.gov These systems can enhance drug delivery to the site of infection, increase intracellular drug concentrations, and potentially overcome resistance mechanisms related to poor drug uptake. nih.gov
These molecular interventions, guided by a deeper understanding of the basis of resistance, hold the potential to extend the clinical utility of this compound and improve treatment outcomes for diseases like leishmaniasis.
Advanced Analytical Methodologies for Stibosamine Research
Chromatographic Techniques for Stibosamine Quantitation and Impurity Profiling
Chromatographic techniques are fundamental in separating complex mixtures, making them indispensable for the quantitation of this compound and the profiling of its impurities.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique in pharmaceutical analysis due to its versatility, precision, and ability to analyze non-volatile and thermally labile compounds ijrpb.com. For this compound, HPLC can be utilized for both its quantitative determination and the identification and quantification of related substances and impurities.
HPLC methods typically involve a stationary phase (e.g., C18 reversed-phase columns) and a mobile phase, which is a mixture of aqueous and organic solvents, often run in a gradient elution mode to achieve optimal separation rsc.org. Detection is commonly performed using ultraviolet-visible (UV-Vis) detectors, particularly photodiode array detectors (DAD), which allow for the acquisition of full UV spectra, aiding in peak identification and purity assessment rsc.org. The method development for HPLC involves optimizing parameters such as column type, mobile phase composition, flow rate, temperature, and detection wavelength to ensure adequate resolution, sensitivity, and reproducibility researchgate.netijpsr.com.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Range/Value | Purpose |
| Column | C18 (e.g., 50-150 mm x 2.1-4.6 mm, 3-5 µm) | Reversed-phase separation of polar and non-polar compounds |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., Formic Acid, Ammonium Acetate) | Optimized for separation based on compound polarity |
| Flow Rate | 0.2 - 1.0 mL/min | Influences retention time and column backpressure |
| Detection | UV-Vis (e.g., 200-300 nm) or DAD | Quantitation and peak purity assessment based on chromophores |
| Injection Volume | 5 - 20 µL | Sample introduction |
| Column Temperature | 25 - 40 °C | Affects retention time and peak shape |
Gas Chromatography (GC) for this compound and Metabolite Separation
Gas Chromatography (GC) is primarily suited for the analysis of volatile or semi-volatile compounds mdpi.com. While this compound itself might not be directly amenable to GC due to its potential low volatility or thermal instability, GC, often coupled with Mass Spectrometry (GC-MS), can be highly effective for the analysis of its volatile metabolites or for this compound after appropriate derivatization to enhance its volatility mdpi.comresearchgate.net. Derivatization involves chemically modifying the analyte to form a more volatile and thermally stable derivative. GC-MS offers high sensitivity and the ability to identify compounds based on their fragmentation patterns in the mass spectrometer mdpi.com.
Table 2: Illustrative GC-MS Parameters for this compound Metabolite Analysis (Post-Derivatization)
| Parameter | Typical Range/Value | Purpose |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Separation of volatile analytes |
| Carrier Gas | Helium | Inert gas for sample transport |
| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of sample |
| Oven Temperature Program | Gradient (e.g., 50°C to 300°C) | Optimized for separation of compounds with varying boiling points |
| Detector | Mass Spectrometer (MS) | Identification and quantitation based on mass-to-charge ratio |
| Derivatization Reagent | Silylation agents (e.g., BSTFA, MSTFA) | Enhances volatility for GC analysis |
Mass Spectrometry (MS) in this compound Quantitation and Metabolite Identification
Mass Spectrometry (MS) provides highly sensitive and selective detection capabilities, making it an indispensable tool for the quantitation of this compound and the identification of its metabolites, especially in complex biological matrices bioanalysis-zone.comthermofisher.com.
LC-MS/MS for this compound Analysis in Complex Non-Human Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantitative bioanalysis of small molecules like this compound in complex biological matrices due to its superior sensitivity, selectivity, and robustness bioanalysis-zone.commdpi.combiopharmaservices.com. This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry.
In LC-MS/MS, electrospray ionization (ESI) is commonly used to ionize the analyte, producing charged molecules that are then introduced into the mass spectrometer mdpi.com. A triple quadrupole mass spectrometer (QqQ) is often employed in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantitation thermofisher.com. In MRM, specific precursor ions of this compound and its metabolites are selected in the first quadrupole, fragmented in the collision cell, and characteristic product ions are then monitored in the third quadrupole. This allows for the detection of the target analyte even in the presence of numerous interfering compounds in biological samples, such as plasma, urine, or tissue extracts from non-human studies bioanalysis-zone.commdpi.commyadlm.orgnih.gov. The use of stable-isotopically labeled internal standards is crucial in LC-MS/MS to compensate for matrix effects and ensure quantitative accuracy biopharmaservices.com.
Table 3: Illustrative LC-MS/MS Parameters for this compound Quantitation in Biological Matrices
| Parameter | Typical Range/Value | Purpose |
| Chromatography | UPLC or HPLC (C18 column) | Separation from matrix components and metabolites |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Formation of charged molecules for MS analysis |
| Mass Analyzer | Triple Quadrupole (QqQ) | High selectivity and sensitivity for quantitative analysis |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Specific detection of precursor-to-product ion transitions |
| Internal Standard | Stable-isotopically labeled this compound or analog | Compensates for matrix effects and variability |
| LLOQ | Picogram to nanogram per mL range | Achieves high sensitivity for low concentration detection mdpi.com |
High-Resolution Mass Spectrometry for this compound Metabolomics Research
High-Resolution Mass Spectrometry (HRMS), including instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers, plays a pivotal role in this compound metabolomics research thermofisher.comnih.gov. Unlike unit mass resolution instruments, HRMS provides exact mass measurements, often to several decimal places, which allows for the accurate determination of elemental compositions of unknown metabolites thermofisher.comresearchgate.net.
In untargeted metabolomics, LC-HRMS workflows are employed to screen for as many metabolites as possible in biological samples animbiosci.org. The high mass accuracy and resolving power of HRMS enable the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions) and the identification of novel or unexpected metabolites of this compound thermofisher.comresearchgate.netnih.gov. Fragmentation data obtained through techniques like all-ion fragmentation (AIF) or data-dependent acquisition (DDA) further aids in structural elucidation by providing characteristic fragment ions nih.gov. This capability is essential for mapping the complete metabolic fate of this compound in research studies.
Table 4: Illustrative HRMS Applications in this compound Metabolomics
| Application Area | HRMS Benefit | Key Information Provided |
| Metabolite Identification | Accurate mass measurement, isotopic patterns | Elemental composition, molecular formula of metabolites thermofisher.comnih.gov |
| Structural Elucidation | Fragmentation patterns (MS/MS) | Structural insights into unknown metabolites thermofisher.comnih.gov |
| Untargeted Metabolomics | Comprehensive metabolite profiling | Discovery of novel or unexpected metabolic pathways researchgate.netanimbiosci.org |
| Differentiation of Isobars | High resolving power | Distinguishes compounds with identical nominal masses thermofisher.com |
Other Spectroscopic Techniques in this compound Research Applications
Beyond chromatography and mass spectrometry, other spectroscopic techniques provide complementary information crucial for the comprehensive characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum solubilityofthings.comlehigh.edu. It is widely used for the quantitative analysis of this compound, particularly if the molecule possesses chromophores (functional groups that absorb UV or visible light) solubilityofthings.commdpi.com. It can also be used for purity assessment and to monitor chemical reactions involving this compound solubilityofthings.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound and its metabolites solubilityofthings.comlehigh.edu. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule lehigh.edumdpi.com. This technique is invaluable for confirming the synthesized structure of this compound, identifying impurities, and elucidating the structures of its degradation products or metabolites by analyzing chemical shifts, coupling patterns, and integration values solubilityofthings.comlehigh.edu.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : Given that this compound is an organoantimony compound, techniques like ICP-OES and ICP-MS are highly relevant for the precise and sensitive determination of its antimony content icpms.czpsu.edu. These techniques are elemental analysis methods that can quantify trace levels of metals and metalloids in various samples. ICP-OES measures the light emitted by excited atoms in a plasma, while ICP-MS measures the mass-to-charge ratio of ions produced in the plasma icpms.cz. They are crucial for quality control, assessing the purity of this compound preparations, and studying the fate of antimony in biological systems following this compound administration.
Table 5: Other Spectroscopic Techniques for this compound Research
| Technique | Primary Application | Key Information Provided |
| UV-Vis Spectroscopy | Quantitation, Purity Assessment | Concentration, presence of chromophores |
| NMR Spectroscopy | Structural Elucidation, Purity Check | Molecular structure, functional groups, impurities |
| ICP-OES/MS | Elemental Analysis (Antimony) | Antimony content, trace metal impurities |
Green Analytical Chemistry Approaches for Sustainable this compound Analysis
Green Analytical Chemistry (GAC) represents a paradigm shift in analytical science, advocating for the design and implementation of methods that minimize environmental impact while maintaining high levels of analytical performance amecj.comun.org. The core tenets of GAC align with the principles of sustainable development, focusing on reducing or eliminating the use and generation of hazardous substances, decreasing energy consumption, minimizing waste, and promoting the use of renewable resources amecj.comun.orgresearchgate.netun.org. For a complex chemical compound like this compound, the application of GAC principles to its analytical methodologies is crucial for developing sustainable research and monitoring practices.
Traditional analytical methods often rely on large volumes of toxic organic solvents, generate significant waste, and consume considerable energy. The "greenness" of an analytical method can be assessed using various metrics and tools, such as the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Analytical Greenness (AGREE) Metric, which evaluate different parameters from sample preparation to final detection researchgate.netcardiff.ac.uk. These tools provide a systematic way to quantify the environmental impact of an analytical procedure and guide the development of more eco-friendly alternatives researchgate.netcardiff.ac.uk.
Current Analytical Methodologies for Antimony Compounds and Potential for Greening
This compound is a pentavalent antimony compound epa.gov. Analytical methods for antimony compounds, including those relevant to this compound, typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS), hydride generation atomic absorption spectrophotometry (HG-AAS), ion chromatography (IC) coupled to hydride generation inductively coupled plasma optical emission spectrometry (HG-ICP OES), cloud point extraction (CPE) coupled with atomic absorption spectrophotometry (AAS), and hydride generation coupled to atomic fluorescence spectrometry (AFS) epa.govresearchgate.net. These methods are effective for the determination and speciation of antimony, but their "greenness" can vary significantly.
To transition these established methods towards more sustainable practices for this compound analysis, several GAC approaches can be considered:
Solvent Reduction and Replacement: A primary focus of GAC is to minimize or eliminate the use of hazardous organic solvents. This can involve replacing traditional solvents (e.g., acetonitrile, methanol) with greener alternatives such as water, ethanol, supercritical carbon dioxide, or ionic liquids un.orgcardiff.ac.ukekb.eg. For instance, in HPLC methods, the use of water-based or ethanol-water mobile phases significantly reduces environmental impact ekb.eg.
Miniaturization: Scaling down analytical procedures, including sample preparation and analysis, leads to reduced consumption of reagents, solvents, and sample volumes, thereby decreasing waste generation amecj.comresearchgate.netun.org. Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are examples of miniaturized sample preparation methods that align with green chemistry principles by minimizing solvent use and waste un.orgnih.gov.
Energy Efficiency: Optimizing instrumental parameters to reduce energy consumption and exploring energy-efficient techniques (e.g., microwave-assisted or ultrasound-assisted processes) contribute to a greener analytical footprint un.org.
While general principles and advancements in green analytical chemistry are well-documented, specific detailed research findings focusing solely on the application of these green analytical chemistry approaches for the sustainable analysis of this compound, including comparative data tables on method performance and greenness metrics, are not extensively available in the current literature search. Research in this specific area would involve adapting and validating green methodologies for this compound, potentially exploring techniques like microextraction combined with advanced detection systems that utilize greener solvents or solvent-free approaches.
Conceptual Framework for Green Analytical Method Development for this compound
Given the absence of specific published data on green analytical methods for this compound, a conceptual framework illustrating how such methods could be evaluated for their greenness is presented below. This table outlines potential parameters that would be assessed when developing and validating a sustainable analytical method for this compound, drawing from general GAC principles and existing analytical techniques for antimony compounds.
Table 1: Conceptual Green Analytical Method Evaluation for this compound
| Parameter | Conventional Approach (Hypothetical) | Green Analytical Approach (Conceptual) | Greenness Impact |
| Sample Preparation | Large solvent volume, multiple steps | Microextraction (e.g., SPME, LPME) | Reduced solvent consumption, less waste generation |
| Solvent Type (Mobile Phase) | Acetonitrile, Methanol | Water, Ethanol, Ionic Liquids | Reduced toxicity, biodegradability, safer disposal |
| Solvent Volume | High (mL/min flow rates) | Low (µL/min flow rates) | Significant waste reduction |
| Energy Consumption | High (e.g., long run times) | Low (e.g., faster analysis, optimized heating) | Reduced carbon footprint, lower operational costs |
| Waste Generation | High (hazardous waste) | Low (non-hazardous or less hazardous) | Minimized environmental pollution |
| Instrumentation | Standard HPLC-ICP-MS | Miniaturized, portable systems | Reduced footprint, lower resource use |
| Reagent Toxicity | High (e.g., strong acids for digestion) | Low (e.g., milder reagents, fewer steps) | Enhanced laboratory safety, reduced environmental risk |
| Analysis Time | Moderate to Long | Short | Increased efficiency, reduced energy consumption |
| Greenness Score (e.g., Eco-Scale) | < 50 (Inadequate) | > 75 (Excellent) | Quantitative measure of environmental friendliness |
Note: This table is conceptual and illustrates how green analytical chemistry principles would be applied and evaluated for this compound analysis if specific research findings were available.
The development of dedicated green analytical methods for this compound would significantly contribute to more sustainable research and monitoring efforts, aligning with global initiatives for environmental protection and responsible chemical analysis.
Comparative Research on Stibosamine and Other Antimonial Compounds
Comparative Structural Features and Research-Oriented Biological Activities
Antimonial compounds used in research and therapeutics primarily exist in two oxidation states: trivalent (Sb(III)) and pentavalent (Sb(V)). Stibosamine is a pentavalent antimony compound with a molecular formula of C10H19N2O3Sb. epa.gov Other widely studied pentavalent antimonials include sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, which are complexes of Sb(V) with sodium gluconate and N-methyl-D-glucamine, respectively. mdpi.comresearchgate.netresearchgate.net Historically, the precise chemical structures of these amorphous pentavalent complexes remained elusive for decades, with significant progress made through the application of mass spectrometric and Nuclear Magnetic Resonance (NMR) techniques. mdpi.comresearchgate.netnsf.gov In contrast, antimony potassium tartrate represents a trivalent antimony compound, characterized by its tartrate ligand. wikipedia.org
Research-oriented biological activities of these compounds largely revolve around their antileishmanial efficacy. Studies consistently show that trivalent antimony compounds are generally considered more toxic and active than their pentavalent counterparts in biological systems. who.int The effectiveness of these antimonials in various research models, such as in vitro assays against Leishmania promastigotes and amastigotes, is a key focus of comparative research. mdpi.comnih.govturkiyeparazitolderg.org
The table below summarizes the key structural features and research-oriented biological activities of selected antimonial compounds:
| Compound Name | Antimony Oxidation State | Ligand Type | Molecular Formula (Example) | Research-Oriented Biological Activity (Primary) |
| :------------------------- | :----------------------- | :-------------------- | :-------------------------- | :---------------------------------------------- |
| this compound | Pentavalent (Sb(V)) | Organic (complex) | C10H19N2O3Sb | Antileishmanial activity |
| Sodium Stibogluconate | Pentavalent (Sb(V)) | Gluconate (organic) | C12H38Na3O26Sb2 (hydrate) | Antileishmanial activity |
| Meglumine Antimoniate | Pentavalent (Sb(V)) | N-methyl-D-glucamine (organic) | C7H18NO8Sb | Antileishmanial activity |
| Antimony Potassium Tartrate | Trivalent (Sb(III)) | Tartrate (organic) | K2Sb2(C4H2O6)2 | Antileishmanial activity |Mechanistic Commonalities and Distinctions Among Antimonial Compounds in Research Models
The mechanisms of action for antimonial compounds, particularly pentavalent ones, are complex and still under active investigation within research models. A widely accepted "prodrug model" posits that pentavalent antimony (Sb(V)) acts as a prodrug, which is subsequently reduced to the more active and toxic trivalent form (Sb(III)) within the target organism, such as Leishmania parasites. mdpi.comnih.govnih.govmdpi.comresearchgate.netplos.org This reduction process is often facilitated by thiols, including glutathione (B108866) (GSH) and trypanothione (B104310) (T(SH)2), which are abundant in parasitic cells. mdpi.comnih.govmdpi.compublisso.de
Once formed, Sb(III) is believed to exert its primary antileishmanial effects by interfering with the parasite's essential metabolic pathways. A key target is trypanothione reductase (TR), an enzyme crucial for maintaining the redox balance in trypanosomatids. mdpi.comnih.govnih.govmdpi.com By inhibiting TR, Sb(III) disrupts the trypanothione metabolism, leading to oxidative stress and ultimately parasite death. mdpi.com
While the prodrug model is prominent, research also explores other potential mechanisms. Some studies suggest that Sb(V) may possess intrinsic antileishmanial activity, directly influencing processes like DNA dynamics and purine (B94841) metabolism in Leishmania without prior reduction to Sb(III). researchgate.net For instance, sodium stibogluconate has been proposed to inhibit type I DNA topoisomerase, thereby disrupting parasitic DNA replication. nih.gov Beyond direct antiparasitic effects, antimonial compounds have also been observed to modulate the host immune system in research settings, contributing to the clearance of parasites. nih.govresearchgate.netplos.org
A common mechanistic theme observed across both trivalent and pentavalent antimony compounds in research models is the induction of oxidative stress. publisso.denih.govtoxys.com This involves the generation of reactive oxygen species (ROS) and disruption of cellular homeostasis. nih.gov
Research into drug resistance mechanisms in Leishmania has revealed distinctions in how parasites evade antimonial effects. These include the inhibition of Sb(V) to Sb(III) conversion and reduced cellular uptake of Sb(III), often linked to the downregulation of aquaglyceroporin AQP1, a transporter protein. nih.gov
Advanced Research Methodologies for Comparative Antimony Compound Studies
Advanced research methodologies are indispensable for conducting comprehensive comparative studies on antimonial compounds, enabling detailed insights into their structures, activities, and mechanisms.
Structural Elucidation and Characterization:
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques have been pivotal in elucidating the complex and often amorphous structures of pentavalent antimonials like sodium stibogluconate and meglumine antimoniate. mdpi.comresearchgate.netnsf.gov
X-ray Crystallography: Used for unambiguous structural characterization of model antimony(V)-diolate motifs, providing detailed information on the interaction of ligands with the antimony center. nsf.gov
Assessment of Biological Activity and Mechanism:
In vitro Assays: High-throughput screening and various enzyme inhibition assays (e.g., for trypanothione reductase) are routinely employed to evaluate the antileishmanial activity of compounds against different forms of the parasite, such as promastigotes and amastigotes. mdpi.comnih.govturkiyeparazitolderg.org
Cellular Models: Macrophage infection models are utilized to study the efficacy of antimonials against intracellular parasites, mimicking the natural infection process. researchgate.net
Omics Approaches: Techniques such as comparative transcriptomics, proteomics, and metabolomics are applied to understand the cellular responses of parasites to antimonial exposure and to identify mechanisms of drug resistance. nih.govnih.gov These approaches can reveal changes in gene expression, protein profiles, or metabolic pathways that contribute to resistance or sensitivity.
ToxTracker Assay: This assay is used in research to assess the genotoxic properties and modes of action of antimony compounds, specifically identifying the induction of oxidative stress and unfolded protein responses. nih.govtoxys.com
Speciation and Bioavailability Studies:
Hyphenated Techniques: The coupling of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Fluorescence Spectrometry (AFS), or Atomic Emission Spectrometry (AES), is crucial for the speciation analysis of antimony in environmental and biological samples. researchgate.netnih.govmdpi.com These methods allow researchers to differentiate between various antimony species (e.g., Sb(III) and Sb(V)) and understand their transformations and bioavailability within biological systems. ICP-MS, in particular, is favored for its low detection limits and reduced spectral interferences. researchgate.net
These advanced methodologies collectively provide a robust framework for comparative research, enabling a deeper understanding of the diverse properties and behaviors of this compound and other antimonial compounds in various research contexts.
Future Directions and Emerging Research Avenues for Stibosamine
Integration of Omics Technologies in Stibosamine Research Paradigms
The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive framework for understanding the intricate biological responses to this compound and the adaptive mechanisms of Leishmania parasites. These high-throughput technologies provide a holistic view of biological systems, enabling the identification of biomarkers, characterization of biochemical reactions, and clarification of pathophysiological processes at a molecular level. medreport.foundationisaaa.orgnih.govresearchgate.nethumanspecificresearch.orgmdpi.com
Genomics involves the study of an organism's entire genetic material (DNA), including gene interactions, evolution, and disease susceptibility. For this compound research, genomics can elucidate genetic factors in Leishmania parasites that contribute to drug resistance or sensitivity, identifying specific genes or mutations associated with altered drug responses. medreport.foundationisaaa.orgfrontlinegenomics.com
Transcriptomics focuses on the complete set of RNA molecules (transcripts) produced by the genome at a given time, quantifying mRNA molecules and studying gene expression patterns. medreport.foundationisaaa.orgresearchgate.net By analyzing the transcriptome of Leishmania parasites exposed to this compound, researchers can identify genes whose expression is modulated by the drug, providing insights into its mechanism of action or the parasite's resistance pathways.
Proteomics involves the large-scale study of proteins, including their abundance, modifications, functions, and interactions within a biological system. medreport.foundationisaaa.orgnih.govresearchgate.net Proteomic analyses can reveal how this compound affects the protein machinery of Leishmania, pinpointing specific protein targets or pathways that are disrupted or altered in response to the drug. This can also help in understanding the host-parasite interactions influenced by this compound.
Metabolomics is the comprehensive analysis of low molecular weight compounds (metabolites) within biological samples, reflecting the downstream output of the genome and the upstream input from the environment, including drug intake. isaaa.orgnih.govresearchgate.netresearchgate.net Metabolomic studies can provide a snapshot of the metabolic state of Leishmania parasites or host cells upon this compound exposure, identifying metabolic pathways affected by the drug or those altered in drug-resistant strains. This can offer critical insights into the drug's impact on cellular metabolism and potential resistance mechanisms.
The integration of these omics fields provides an unprecedented understanding of molecular mechanisms, accelerating the identification of new drug targets and mechanisms, predicting adverse effects, and aiding in the development of novel therapeutics for neglected tropical diseases like leishmaniasis. humanspecificresearch.orgfrontlinegenomics.com
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
For this compound and other antileishmanial compounds, AI and ML offer promising avenues:
High-Throughput Screening and Lead Identification: AI algorithms can efficiently screen vast chemical libraries, comprising millions of compounds, to identify those with therapeutic potential against Leishmania parasites. nih.govroche.comcollaborativedrug.comnih.gov This capability is particularly valuable for neglected diseases where traditional research has often been limited.
Prediction of Biological Activity and Drug Targets: ML models can be trained on existing biological data to predict the activity of chemical compounds, identify potential drug targets within the parasite or host, and optimize the structure of drug candidates for improved efficacy and specificity. nih.govroche.comnih.gov
Drug Repurposing: AI-driven drug repurposing involves analyzing extensive datasets of known drugs, including their chemical structures, mechanisms of action, and clinical trial data, to uncover new potential applications for existing medications. nih.gov This approach can identify new uses for compounds like this compound or other drugs that could be effective against resistant Leishmania strains or in combination therapies.
Understanding Resistance Mechanisms: AI and ML can analyze complex biological data, including omics data, to model and predict the emergence and mechanisms of drug resistance in Leishmania. This can help in designing strategies to circumvent or overcome resistance, a critical challenge for antimonial therapies. frontiersin.orgplos.org
The increasing availability of large databases and the accessibility of public domain machine learning codes are making computational methods more impactful in the discovery of drugs for neglected tropical diseases. nih.govfrontiersin.org
Development of Novel Research Tools and Methodologies for this compound Investigation
Advancements in analytical chemistry and research methodologies are crucial for overcoming existing limitations in this compound investigation, particularly concerning its pharmacokinetics and speciation.
Advanced Analytical Techniques for Antimony Quantification and Speciation: While atomic absorption spectroscopy has been commonly used, more sensitive and precise methods are emerging. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an ultrasensitive and selective technique that allows for the quantitative analysis of antimony in biological samples, including human plasma and peripheral blood mononuclear cells (PBMCs), at parts per trillion levels. medrxiv.orgresearchgate.nettandfonline.comnih.gov This high-throughput method is vital for understanding the pharmacokinetics and pharmacodynamics of antimonial drugs at the site of action, which are not yet fully understood. medrxiv.orgtandfonline.comnih.gov
HPLC-ICP-MS for Antimony Speciation: High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is a powerful tool for elemental speciation, enabling the differentiation and quantification of various antimony species, such as Sb(III) and Sb(V). researchgate.netresearchgate.net This is critical because the toxicity and therapeutic activity of antimony compounds can vary significantly depending on their oxidation state. Developing methods to accurately measure the ratio of Sb(III) to Sb(V) in biological matrices is essential for understanding this compound's metabolism and its active forms. researchgate.net
Addressing Analytical Challenges: Future methodological developments aim to overcome challenges such as achieving quantitative antimony extraction from solid biological materials, maintaining species stability during sample processing, improving chromatographic recovery, and detecting trace-level antimony species. researchgate.net Novel separation methods are urgently required to ensure high column recoveries and preserve the integrity of Sb species for accurate detection and analysis. researchgate.net
Novel In Vitro and In Vivo Models: The development of more physiologically relevant in vitro models (e.g., organ-on-a-chip systems, 3D cell cultures) and refined in vivo models that better mimic human infection and drug response can provide more accurate data for this compound research. These models can be integrated with advanced imaging techniques to visualize drug distribution and effects at a cellular and tissue level.
These novel tools and methodologies are essential for gaining a deeper understanding of this compound's pharmacology, identifying mechanisms of resistance, and ultimately guiding the development of more effective and safer antileishmanial therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Stibosamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic hydrogenation. To optimize yield, researchers should conduct kinetic studies under varying temperatures, solvents (e.g., DMF vs. THF), and catalyst concentrations (e.g., palladium on carbon). Purity can be assessed via HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and compared against reference standards .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH₄, MeOH, 0°C | 65 | 92% |
| 2 | Pd/C, H₂, 40 psi | 78 | 95% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular confirmation, and X-ray crystallography for absolute configuration. Polarimetric analysis (specific rotation) and DSC (melting point) provide supplementary physicochemical data. Cross-validate results with computational tools like Gaussian for molecular modeling .
Q. How can researchers design in vitro assays to evaluate this compound’s cytotoxicity and selectivity across cell lines?
- Methodological Answer : Employ MTT or resazurin assays in triplicate using cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines. Include positive controls (e.g., cisplatin) and normalize data to cell viability curves. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values, ensuring p < 0.05 for significance .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity in different experimental models be resolved?
- Methodological Answer : Apply sensitivity analysis to identify confounding variables (e.g., cell culture media composition, oxygen levels). Replicate studies under standardized conditions and perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). For in vivo discrepancies, consider species-specific metabolic pathways via LC-MS/MS pharmacokinetic profiling .
Q. What experimental design strategies (e.g., DoE) optimize this compound’s synthesis while minimizing byproducts?
- Methodological Answer : Implement a Box-Behnken Design (BBD) with three factors: temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Analyze responses (yield, purity) via response surface methodology (RSM). Validate optimal conditions with three independent replicates .
Q. How should researchers conduct a systematic review of this compound’s pharmacological mechanisms to address fragmented evidence?
- Methodological Answer : Follow PRISMA guidelines with inclusion criteria (e.g., peer-reviewed studies, IC₅₀ < 10 µM). Extract data into a structured table (target pathways, assay types, effect sizes) and assess bias via ROBINS-I tool. Use thematic synthesis to identify consensus mechanisms (e.g., kinase inhibition) and gaps (e.g., off-target effects) .
Q. What computational approaches are valid for predicting this compound’s interactions with novel protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against a curated PDB library, prioritizing targets with ΔG ≤ -8 kcal/mol. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Cross-reference with PharmMapper for pharmacophore alignment .
Q. How can long-term stability studies of this compound formulations address discrepancies in degradation profiles under varying storage conditions?
- Methodological Answer : Accelerate stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Sample monthly and analyze via UPLC-UV/PDA. Identify degradation products with LC-QTOF-MS and propose pathways using Arrhenius plots. Compare with real-time data to validate predictive models .
Guidance for Rigorous Research Design
- Framing Questions : Use PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate scope .
- Data Contradictions : Apply triangulation (e.g., orthogonal assays, multi-omics integration) and sensitivity analyses to isolate variables .
- Statistical Validation : Pre-specify analysis plans (e.g., Bonferroni correction for multiple comparisons) to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
